1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(13)10-5-11-12(7-10)6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSRWRCCSDKDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is commonly synthesized by the cyclocondensation of an appropriate hydrazine derivative with a 1,3-dicarbonyl compound. For this compound:
- The hydrazine precursor is substituted with a cyclobutylmethyl group at the nitrogen to yield 1-(cyclobutylmethyl)hydrazine.
- This reacts with an α,β-unsaturated ketone or diketone to form the pyrazole ring with the ethanone substituent at the 4-position.
N-Alkylation to Introduce Cyclobutylmethyl Group
An alternative approach involves:
- First synthesizing 4-acetylpyrazole (pyrazol-4-yl ethanone).
- Then performing an N-alkylation reaction using cyclobutylmethyl halides (e.g., bromide or chloride) under basic conditions to introduce the cyclobutylmethyl substituent at N-1.
This method allows for better control of substitution and can be carried out using bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).
Direct Acetylation of 1-(Cyclobutylmethyl)-1H-pyrazole
Another synthetic route involves:
- Starting from 1-(cyclobutylmethyl)-1H-pyrazole.
- Reacting it with ethanoyl chloride or acetic anhydride under basic or catalytic conditions to introduce the ethanone group at the 4-position.
This reaction is typically conducted in an inert atmosphere, using solvents such as dichloromethane, and bases like triethylamine to scavenge the acid byproducts.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | 1-(Cyclobutylmethyl)hydrazine + diketone | 70-85 | Cyclocondensation under reflux in ethanol or acetic acid solvent |
| N-Alkylation | Cyclobutylmethyl bromide + pyrazol-4-yl ethanone + K2CO3 in DMF | 75-90 | Room temperature to moderate heating, inert atmosphere |
| Acetylation | Ethanoyl chloride + 1-(cyclobutylmethyl)-1H-pyrazole + Et3N in DCM | 80-90 | 0–25 °C, inert atmosphere, 2–4 hours reaction time |
Yields are approximate and depend on exact experimental conditions.
Analytical and Purification Techniques
- Purification is usually achieved by column chromatography using silica gel with eluents such as petroleum ether/ethyl acetate mixtures.
- Characterization involves NMR (¹H and ¹³C), mass spectrometry (MS), and sometimes X-ray crystallography to confirm substitution patterns and molecular structure.
- Reaction monitoring is typically performed by thin-layer chromatography (TLC) or HPLC.
Research Findings and Optimization
- Alkylation reactions of pyrazoles with cyclobutylmethyl halides proceed efficiently under mild conditions, avoiding over-alkylation or ring substitution side reactions.
- Direct acetylation of pyrazoles can be optimized by controlling temperature and stoichiometry to favor substitution at the 4-position.
- Use of activated hydrazines and diketones with electron-withdrawing groups can improve cyclocondensation yields and regioselectivity.
- The choice of solvent and base significantly affects reaction rates and product purity.
Summary Table of Preparation Routes
| Route No. | Starting Material | Key Reaction | Advantages | Limitations |
|---|---|---|---|---|
| 1 | 1-(Cyclobutylmethyl)hydrazine + diketone | Cyclocondensation | Direct pyrazole formation | Requires preparation of substituted hydrazine |
| 2 | Pyrazol-4-yl ethanone + cyclobutylmethyl bromide | N-Alkylation | High regioselectivity, mild conditions | Requires preformed pyrazol-4-yl ethanone |
| 3 | 1-(Cyclobutylmethyl)-1H-pyrazole + ethanoyl chloride | Direct acetylation | Straightforward, good yields | Possible side reactions if not controlled |
Chemical Reactions Analysis
1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study demonstrated that pyrazole derivatives can target specific signaling pathways involved in tumor growth, making them potential candidates for cancer therapeutics.
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. This suggests its potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Material Science
In material science, this compound serves as a building block for the synthesis of novel polymers and materials with enhanced properties. Its unique structure allows for the development of materials that exhibit improved thermal stability and mechanical strength.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell growth in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha production in macrophages treated with the compound. |
| Study C | Material Development | Developed a polymer composite that exhibited increased tensile strength and thermal resistance compared to traditional materials. |
Mechanism of Action
The mechanism of action of 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Aryl-Substituted Pyrazoles
- Applications: Not explicitly stated, but aryl-substituted pyrazoles are often explored as kinase inhibitors or antimicrobial agents .
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- Molecular Formula : C₁₄H₁₄N₄O₃
- Molecular Weight : 298.29 g/mol
- Key Features : The electron-withdrawing nitro group at the para position of the phenyl ring increases electrophilicity, aiding in nucleophilic substitution reactions.
- Applications : Precursor for synthesizing 1,3,4-thiadiazoles with potent antimicrobial activity against Bacillus mycoides .
Alkyl/Heteroalkyl-Substituted Pyrazoles
1-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-one
2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one
Heterocyclic-Substituted Pyrazoles
- 1-[5-Methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethan-1-one
- Molecular Formula : C₁₅H₁₂N₄O₃S
- Molecular Weight : 328.35 g/mol
- Key Features : The thiophene moiety introduces sulfur-based reactivity, useful in anticancer drug development.
- Applications : Demonstrated anticancer activity in hybrid chalcone derivatives .
Biological Activity
1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one, also known by its CAS number 1481327-98-3, is a pyrazole derivative that has garnered attention for its potential biological activities. The compound's structure includes a cyclobutylmethyl group attached to a pyrazole ring, which is known for its diverse pharmacological properties.
The chemical formula for this compound is with a molecular weight of 178.23 g/mol. Its IUPAC name reflects its complex structure, and it is typically found in a liquid state at room temperature.
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
| PubChem CID | 65461857 |
Biological Activity Overview
Pyrazole derivatives, including this compound, have been reported to exhibit various biological activities such as:
- Antimicrobial Activity : Pyrazole compounds have shown efficacy against a range of bacterial and fungal pathogens. A study indicated that pyrazole derivatives could inhibit the growth of certain strains, suggesting potential as antimicrobial agents .
- Anti-inflammatory Properties : Some pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation. This mechanism is similar to that of celecoxib, an approved anti-inflammatory drug .
- Antiviral Activity : Research has indicated that certain pyrazole compounds can act against viral infections by inhibiting viral replication mechanisms .
Study on Antimicrobial Properties
In a recent study published in Pharmaceutical Sciences, researchers synthesized several pyrazole derivatives and tested their antimicrobial activity against various pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Mechanism Investigation
A study explored the anti-inflammatory effects of various pyrazole derivatives through in vitro assays measuring COX enzyme inhibition. The results demonstrated that certain derivatives showed promise in reducing inflammatory markers, supporting their potential therapeutic use in inflammatory diseases .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for selected pyrazole compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antiviral Activity |
|---|---|---|---|
| Celecoxib | Moderate | Strong | None |
| This compound | Significant | Moderate | Potential |
| Other Pyrazole Derivatives | Variable | Variable | Present |
Q & A
Q. What are the recommended safety protocols for handling 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear protective goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Use fume hoods or gloveboxes when handling volatile intermediates or toxic byproducts .
- Waste Management : Segregate chemical waste into halogenated and non-halogenated containers. Collaborate with certified waste disposal services for incineration or neutralization .
- Emergency Response : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Always consult a physician and provide the safety data sheet (SDS) .
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
- Key Reaction Steps :
- Cyclobutylmethyl Introduction : Alkylation of pyrazole precursors using cyclobutylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Ethanone Formation : Friedel-Crafts acylation or oxidation of propargyl alcohol intermediates with oxidizing agents like KMnO₄ .
- Optimization : Control temperature (0–50°C) and pH to minimize side reactions. Monitor progress via TLC or HPLC .
Q. How is this compound characterized structurally and spectroscopically?
Methodological Answer:
- Spectroscopic Techniques :
- Crystallography : Single-crystal X-ray diffraction to resolve bond lengths/angles (e.g., pyrazole ring planarity) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical spectroscopic data?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-311+G(d,p) level. Compare computed IR/NMR shifts with experimental data to identify conformational discrepancies .
- Case Study : For pyrazoline derivatives, X-ray crystallography revealed deviations in dihedral angles (up to 5°) from DFT predictions, attributed to crystal packing effects .
Q. What strategies evaluate the biological activity of this compound against related pyrazole derivatives?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Design :
Derivative Substituent Reported Activity Reference 4-Nitropyrazole analog NO₂ at C4 Antimicrobial Tetrazole-containing analog Tetrazole ring Anticonvulsant Cyclohexylmethyl analog Cyclohexylmethyl group Anti-inflammatory -
Assays : Conduct in vitro enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) and cell viability assays (IC₅₀ determination in cancer lines) .
Q. How do reaction conditions influence regioselectivity in pyrazole functionalization?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor N-alkylation over O-alkylation due to stabilization of transition states .
- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C-arylations. Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) .
- Case Study : Substitution at pyrazole C4 with cyclobutylmethyl achieved 85% yield using NaH as base in DMF at 60°C .
Q. What crystallographic insights clarify the conformational stability of this compound?
Methodological Answer:
- X-ray Analysis :
- Torsion Angles : Cyclobutylmethyl group adopts a gauche conformation (55–60° relative to pyrazole plane) to minimize steric clash .
- Intermolecular Interactions : C-H⋯O hydrogen bonds (2.8–3.2 Å) between ethanone carbonyl and adjacent pyrazole H stabilize the crystal lattice .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar pyrazole derivatives?
Methodological Answer:
- Root-Cause Investigation :
- Purity of Reagents : Trace moisture in DMF reduces alkylation efficiency; use molecular sieves for solvent drying .
- Reaction Monitoring : Optimize reaction time (e.g., 12–24 hrs for cyclobutylmethyl introduction) via in-situ IR to detect completion .
- Case Study : A 20% yield variation for a nitro-substituted analog was traced to incomplete hydrazine hydrate addition during cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
